

Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving Cyclopropenones

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Compound of Interest

Compound Name: Cycloprop-2-yn-1-one

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of [3+2] cycloaddition reactions involving cyclopropenones, a versatile class of reactions for the synthesis of complex carbocyclic and heterocyclic scaffolds. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug discovery.

Introduction

Cyclopropenones are highly strained, three-membered cyclic ketones that serve as valuable three-carbon synthons in a variety of cycloaddition reactions. Their inherent ring strain and unique electronic properties make them reactive partners in formal [3+2] cycloadditions, providing access to five-membered ring systems that are prevalent in numerous natural products and pharmaceutically active compounds. These reactions can be promoted by transition metals, most notably rhodium, or by organocatalysts such as phosphines. The choice of catalyst and reaction partner dictates the nature of the resulting cycloadduct, allowing for the synthesis of a diverse array of molecular architectures.

Key Applications

The [3+2] cycloaddition reactions of cyclopropenones have found broad utility in organic synthesis, including:

- **Synthesis of Cyclopentadienones:** Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes provides a highly efficient and regioselective route to substituted cyclopentadienones (CPDs).^{[1][2][3]} CPDs are valuable building blocks in the synthesis of natural products, therapeutic leads, and advanced materials.^[1]
- **Construction of Heterocycles:** Phosphine-catalyzed [3+2] annulation of cyclopropenones with various electrophilic π systems, such as aldehydes, imines, and isocyanates, offers a versatile method for the synthesis of butenolides, butyrolactams, and maleimides, respectively.^{[4][5][6]}
- **Dearomatization Reactions:** The phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with diphenylcyclopropenone allows for the construction of complex, fused polyheterocyclic systems.^{[7][8][9]}
- **Synthesis of Spirooxindoles:** The [3+2] cycloaddition of cyclopropenones with isatins or their derivatives provides a powerful tool for the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.

Data Presentation

The following tables summarize quantitative data for key [3+2] cycloaddition reactions of cyclopropenones, providing a comparative overview of reaction conditions and yields for a variety of substrates.

Table 1: Rhodium(I)-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes

Entry	Cyclopropenone	Alkyne	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Diphenyl cyclopropenone	Phenylacetylene	[RhCl(CO) ₂] ₂ (1)	Toluene	80	2	95
2	Diphenyl cyclopropenone	1-Octyne	[RhCl(CO) ₂] ₂ (5)	Toluene	110	24	75
3	Diphenyl cyclopropenone	4-Methoxy phenylacetylene	[RhCl(CO) ₂] ₂ (1)	Toluene	80	2	96
4	Diphenyl cyclopropenone	4-Chlorophenylacetylene	[RhCl(CO) ₂] ₂ (1)	Toluene	80	2	91
5	Phenylmethylcyclopropenone	Phenylacetylene	[RhCl(CO) ₂] ₂ (1)	Toluene	80	2	85 (major regioisomer)

Data sourced from J. Am. Chem. Soc. 2006, 128, 46, 14814–14815.[\[2\]](#)[\[3\]](#)

Table 2: Phosphine-Catalyzed [3+2] Annulation of Diphenylcyclopropenone with Aldehydes

Entry	Aldehyde	Catalyst (mol%)	Solvent	Time	Yield (%)
1	Benzaldehyde	PMe ₃ (10)	CH ₂ Cl ₂	30 min	99
2	4-Methylbenzaldehyde	PMe ₃ (10)	CH ₂ Cl ₂	30 min	95
3	4-Methoxybenzaldehyde	PMe ₃ (10)	CH ₂ Cl ₂	30 min	96
4	4-Chlorobenzaldehyde	PMe ₃ (10)	CH ₂ Cl ₂	1 h	93
5	2-Furaldehyde	PMe ₃ (10)	CH ₂ Cl ₂	30 min	99

Data sourced from Chem. Sci., 2022, 13, 12769-12775.[\[5\]](#)[\[6\]](#)

Table 3: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with Diphenylcyclopropenone

Entry	Benzoxazole	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Benzoxazole	PPh ₃ (12.5)	Chloroform	25	15	96
2	5-Methylbenzoxazole	PPh ₃ (12.5)	Chloroform	25	15	97
3	5-Chlorobenzoxazole	PPh ₃ (12.5)	Chloroform	25	15	92
4	5-Methoxybenzoxazole	PPh ₃ (12.5)	Chloroform	25	15	95
5	Naphtho[2,1-d]oxazole	PPh ₃ (12.5)	Chloroform	70	15	88

Data sourced from Org. Lett. 2022, 24, 5, 938–942.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are generalized protocols for the key [3+2] cycloaddition reactions of cyclopropenones. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Rhodium(I)-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes

Materials:

- Cyclopropenone (1.0 equiv)
- Alkyne (1.1 - 1.5 equiv)

- $[\text{RhCl}(\text{CO})_2]_2$ (1-5 mol%)
- Anhydrous toluene
- Schlenk tube or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropenone, alkyne, and $[\text{RhCl}(\text{CO})_2]_2$.
- Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).
- Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentadienone.

Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Aldehydes

Materials:

- Cyclopropenone (1.0 equiv)
- Aldehyde (1.2 equiv)
- Trimethylphosphine (PMe_3 , 1 M in THF or toluene, 10 mol%)

- Anhydrous dichloromethane (CH_2Cl_2)
- Reaction vial
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried reaction vial under an inert atmosphere, add the cyclopropenone and anhydrous dichloromethane.
- Add the aldehyde to the solution.
- Add the trimethylphosphine solution dropwise via syringe.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired butenolide.

Protocol 3: General Procedure for Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with Diphenylcyclopropenone

Materials:

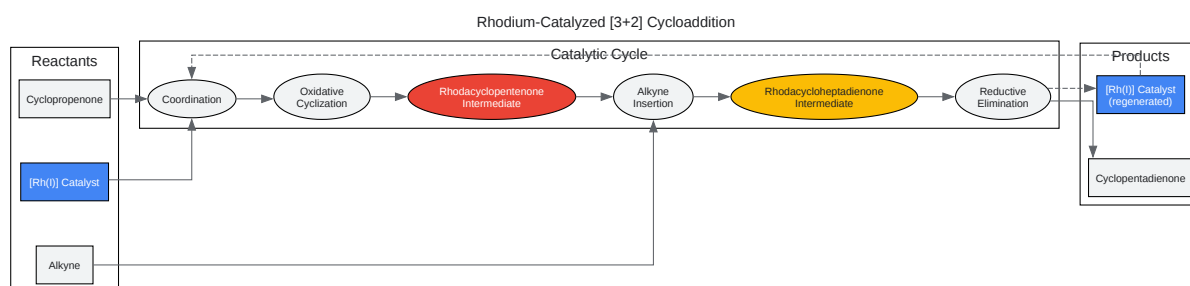
- Diphenylcyclopropenone (1.0 equiv)
- Benzoxazole derivative (2.0-3.0 equiv)
- Triphenylphosphine (PPh_3 , 12.5 mol%)
- Anhydrous chloroform
- Reaction vial

Procedure:

- To a reaction vial, add diphenylcyclopropanone, the benzoxazole derivative, and triphenylphosphine.
- Add anhydrous chloroform to the vial.
- Seal the vial and stir the reaction mixture at the desired temperature (typically 25-70 °C).
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired dearomatized product.

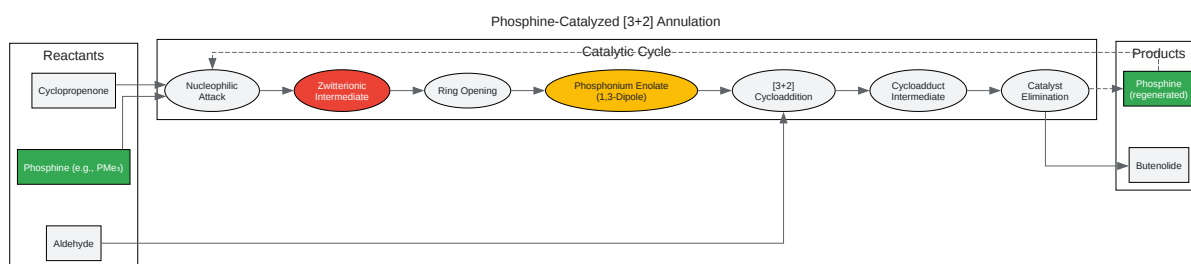
Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the key [3+2] cycloaddition reactions of cyclopropanones and a general experimental workflow.



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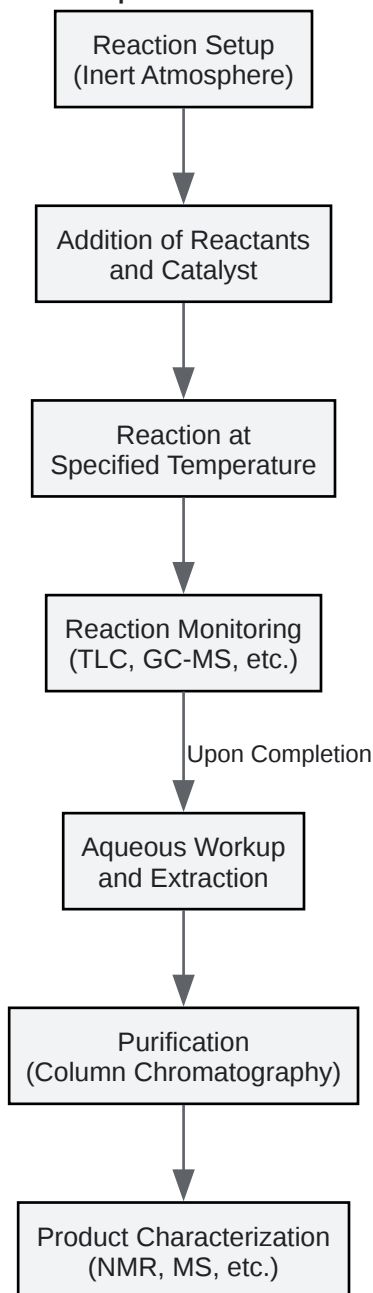
Caption: Proposed mechanism for the Rh(I)-catalyzed [3+2] cycloaddition of a cyclopropanone and an alkyne.



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Caption: Proposed mechanism for the phosphine-catalyzed [3+2] annulation of a cyclopropanone and an aldehyde.

General Experimental Workflow



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Caption: A generalized workflow for performing [3+2] cycloaddition reactions involving cyclopropenones.

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